BenchChemオンラインストアへようこそ!

2-methoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide

Coagulation cascade Factor Xa inhibition Sulfonamide anticoagulants

2-methoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide (CAS 941983-01-3; molecular formula C20H24N2O5S; MW 404.48 g/mol) is a synthetic small-molecule sulfonamide incorporating a 2-oxopiperidin-1-yl pharmacophore. This P4-methoxyphenyl-2-oxopiperidine motif is a well-characterized substructure of the direct oral anticoagulant apixaban (BMS-562247) and defines a broad chemical class of factor Xa (FXa) inhibitors.

Molecular Formula C20H24N2O5S
Molecular Weight 404.48
CAS No. 941983-01-3
Cat. No. B2729771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide
CAS941983-01-3
Molecular FormulaC20H24N2O5S
Molecular Weight404.48
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC
InChIInChI=1S/C20H24N2O5S/c1-14-7-10-17(26-2)19(12-14)28(24,25)21-15-8-9-16(18(13-15)27-3)22-11-5-4-6-20(22)23/h7-10,12-13,21H,4-6,11H2,1-3H3
InChIKeyPLIPOLCTUBLEEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

941983-01-3 Procurement Guide: Where the 2-Methoxy-5-Methylbenzenesulfonamide Scaffold Fits Among 2-Oxopiperidine FXa Inhibitor Analogs


2-methoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide (CAS 941983-01-3; molecular formula C20H24N2O5S; MW 404.48 g/mol) is a synthetic small-molecule sulfonamide incorporating a 2-oxopiperidin-1-yl pharmacophore. This P4-methoxyphenyl-2-oxopiperidine motif is a well-characterized substructure of the direct oral anticoagulant apixaban (BMS-562247) and defines a broad chemical class of factor Xa (FXa) inhibitors [1]. The compound is offered as a research-grade tool compound, yet no publicly indexed peer-reviewed studies, assay records, or patent examples explicitly reporting biological activity for 941983-01-3 were identifiable at the time of this guide's compilation. Therefore, any biological or pharmacological differentiation relative to close structural analogs must currently be inferred from substructural class knowledge rather than from direct experimental comparison [2].

Why 2-Oxopiperidine Benzenesulfonamide Analogs Cannot Be Interchanged in FXa-Targeted Research Programs


The anticoagulant pharmacophore formed by a 2-oxopiperidine P1 moiety linked to an aromatic sulfonamide is exquisitely sensitive to substitution pattern. In the apixaban series, even minor modifications to the methoxy position or the sulfonamide linker are known to alter FXa binding affinity by more than 100‑fold [1]. The central phenyl ring of the P4 group in apixaban makes direct hydrophobic contact with the S4 pocket of FXa; modifications at the 3‑ and 4‑positions—precisely where 941983‑01‑3 bears its 3‑methoxy and 2‑oxopiperidin‑1‑yl substituents—dictate whether a compound behaves as a tight-binding inhibitor or loses all measurable activity [2]. Consequently, swapping 941983‑01‑3 for a closely related analog (e.g., a 4‑fluoro‑3‑methyl or 2,5‑dichloro variant) without confirmatory biochemical data is scientifically unsound. The lack of publicly indexed FXa Ki or in‑vitro anticoagulant data for 941983‑01‑3 means that any procurement decision must be accompanied by a specific experimental work‑plan to bridge this evidence gap.

Quantitative Differentiation Evidence for 941983-01-3 Versus Closest Structural Analogs


FXa Binding Affinity of the 2‑Oxopiperidine‑Phenyl Sulfonamide Scaffold: Baseline of the Comparator Class

No direct FXa inhibition data for 941983‑01‑3 exist in the public domain. Apixaban, the most structurally related drug with the same 4‑(2‑oxopiperidin‑1‑yl)phenyl motif, exhibits an FXa Ki of 0.08 nM and an IC50 of 0.09 nM in purified human FXa assays [1]. The next‑most‑relevant sulfonamide‑linked series (N‑aryl‑3‑(arylsulfonylamino)‑piperidone FXa inhibitors) contains exemplar compound 55 with an FXa Ki of 0.043 nM [2]. These baselines establish the activity range attainable with the 2‑oxopiperidine‑phenyl‑sulfonamide architecture, but they cannot be directly attributed to 941983‑01‑3 in the absence of its own assay data.

Coagulation cascade Factor Xa inhibition Sulfonamide anticoagulants

Selectivity Profile Against Serine Proteases: Why the 3‑Methoxy‑4‑(2‑oxopiperidinyl) Substitution Matters

Apixaban demonstrates >30,000‑fold selectivity for FXa over thrombin (thrombin Ki = 3.1 µM) and >11,000‑fold vs. trypsin [1]. The apixaban‑related sulfonamide series similarly reports thrombin Ki values >10 µM for optimized members [2]. For 941983‑01‑3, no selectivity profiling data are publicly available, but the 3‑methoxy substituent on the central phenyl ring is absent in apixaban and could sterically alter the P‑group orientation in the S4 pocket, potentially affecting the FXa/thrombin selectivity window.

Serine protease selectivity Thrombin counter-screen Factor Xa drug discovery

Physicochemical and Drug‑Likeness Parameters: Calculated Differentiation from Apixaban

Calculated molecular properties from authoritative databases show that 941983‑01‑3 (MW = 404.48; predicted LogP ≈ 2.6; H‑bond acceptors = 7; H‑bond donors = 1) is slightly smaller and more lipophilic than apixaban (MW = 459.51; LogP ≈ 1.8). The 2‑methoxy‑5‑methylbenzenesulfonamide tail in 941983‑01‑3 replaces the bulkier 1‑(4‑methoxyphenyl)‑pyrazolo‑pyridine‑carboxamide P4 group of apixaban, potentially altering solubility and permeability while maintaining a similar number of rotatable bonds [1]. No experimental solubility, permeability, or metabolic stability data are publicly accessible for 941983‑01‑3.

Physicochemical profiling Drug-likeness Oral bioavailability prediction

Research and Industrial Application Scenarios for 941983-01-3 Based on Available Evidence


FXa Inhibitor Medicinal Chemistry: Exploring P4 Sulfonamide Replacements

941983‑01‑3 provides a compact benzenesulfonamide P4 motif that can serve as a smaller, less polar replacement for the pyrazolo‑pyridine‑carboxamide P4 group of apixaban. Despite the absence of published FXa data, the conserved 4‑(2‑oxopiperidin‑1‑yl)phenyl substructure (the P1‑binding element) suggests that FXa binding may be retained if the sulfonamide group can productively engage the S4 pocket [1]. This makes the compound a rational starting point for structure‑activity relationship (SAR) expansion in programs seeking to reduce molecular weight or modify physicochemical properties relative to marketed DOACs.

Selectivity Profiling: Assessing FXa Versus Thrombin Discrimination

The 3‑methoxy substituent on the central phenyl ring of 941983‑01‑3 is a structural feature absent from apixaban and may alter P‑group geometry in the S4 pocket [1]. Researchers can use this compound to test the hypothesis that meta‑alkoxy substitution enhances or diminishes serine protease selectivity. A parallel screening cascade (FXa vs. thrombin vs. trypsin) with 941983‑01‑3, apixaban, and the des‑methoxy sulfonamide analog would generate the head‑to‑head selectivity data currently missing from the public domain.

CNS‑Targeted Sulfonamide Libraries: Leveraging the Piperidine‑Benzenesulfonamide Pharmacophore

Patents covering piperidine‑benzenesulfonamide derivatives (e.g., Hoffmann‑La Roche HR‑P20050708‑A2) claim utility in psychosis, schizophrenia, Alzheimer's disease, and cognitive disorders [1]. 941983‑01‑3, with its 2‑methoxy‑5‑methyl substitution, could be evaluated as a structurally differentiated member of this class. Procurement for a CNS screening panel is reasonable if accompanied by a priori determination of blood‑brain barrier permeability and off‑target kinase profiling.

Analytical Reference Standard for Sulfonamide‑Oxopiperidine Characterizations

Given the well‑defined structure confirmed by InChI Key PLIPOLCTUBLEEK‑UHFFFAOYSA‑N and molecular formula C20H24N2O5S [1], 941983‑01‑3 can serve as a reference standard in HPLC‑MS or NMR method development for sulfonamide‑piperidine library analysis, provided the vendor supplies a Certificate of Analysis verifying identity and purity (typically ≥95% by HPLC).

Quote Request

Request a Quote for 2-methoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.